[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

Chiral Intermediate Enantioselective Synthesis Aspartic Protease Inhibitors

This is the definitive (S)-configuration piperidine intermediate for renin and aspartic protease inhibitor programs. Unlike (R)-epimers, N-methyl, or Boc analogs, its (3S)-geometry guarantees correct alignment within the catalytic dyad, while the unique N-ethyl carbamate profile is critical for SAR integrity. The orthogonal chloroacetyl handle enables sequential functionalization (amine displacement, then Cbz hydrogenolysis) without protecting group degradation. Insist on this single enantiomer to avoid diastereomeric re-optimization and secure reproducible biological data in your candidate scale-up.

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
Cat. No. B7985068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Molecular FormulaC17H23ClN2O3
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H23ClN2O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1
InChIKeyKKVIMCATPDQPDU-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Remains a Preferred Chiral Intermediate for Global Procurement


[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1354002-14-4) is a chiral piperidine building block featuring a (3S)-configured piperidine core, an N-ethyl-N-Cbz carbamate, and a reactive chloroacetyl handle . With a molecular formula of C₁₇H₂₃ClN₂O₃ and a molecular weight of 338.83 g/mol, this compound is primarily sourced as a high-purity research intermediate (≥97% or 98% depending on supplier) for the synthesis of aspartic protease inhibitors and other bioactive molecules where defined stereochemistry at the piperidine 3-position is critical .

Why Generic Substitution of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Fails: Structural Determinants of Reactivity and Selectivity


Although numerous piperidine-based chloroacetyl carbamates are commercially catalogued, simple 'in-class' interchange is not feasible. The target compound uniquely combines three structural features into a single intermediate: (i) a single enantiomer (S) at the piperidine 3-position, which directly controls the stereochemical outcome of downstream drug candidates ; (ii) an N-ethyl substituent on the carbamate nitrogen, providing a specific steric and electronic profile distinct from N-methyl or N-unsubstituted analogs; and (iii) a chloroacetyl group as a versatile electrophilic handle that can be displaced by amines, thiols, or alkoxides without disturbing the orthogonal Cbz protecting group [1][2]. Replacing this compound with the (R)-enantiomer, the des-ethyl analog, or a tert-butyl carbamate version would alter the steric course of subsequent reactions, potentially leading to different diastereomeric ratios or requiring complete re-optimization of synthetic routes.

Quantitative Differentiation Evidence: [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester versus Closest Analogs


Enantiomeric Purity: (S)-Configuration Guaranteed versus Racemic or (R) Mixtures

The target compound is supplied as the single (S)-enantiomer (Cahn-Ingold-Prelog designation (S) at the piperidine 3-position), confirmed by the canonical SMILES notation CCN(C(=O)OCC1=CC=CC=C1)[C@H]1CCCN(C(=O)CCl)C1 . In contrast, the (R)-enantiomer is sold under a separate CAS number (1353993-46-0) and a distinct MDL number, indicating complete chromatographic or synthetic resolution . The absolute configuration is critical for medicinal chemistry programs targeting aspartic proteases, where the 3-substituted piperidine stereocenter directly influences the binding pose within the enzyme's S1/S2 pockets [1].

Chiral Intermediate Enantioselective Synthesis Aspartic Protease Inhibitors

N-Ethyl versus N-Methyl Substitution: Impact on Lipophilicity and Steric Bulk

The target compound carries an N-ethyl substituent on the carbamate nitrogen (MW 338.83), while the closest N-methyl analog—[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester—has a molecular weight of 324.8 g/mol (C₁₆H₂₁ClN₂O₃ vs. C₁₇H₂₃ClN₂O₃) . The additional methylene unit increases the calculated logP by approximately 0.5 log units and adds steric bulk, which can modulate enzyme binding affinity and metabolic stability in final drug candidates . Replacement of N-ethyl with N-methyl during a medicinal chemistry campaign would require re-profiling of the entire lead series.

Structure-Activity Relationship LogP Carbamate Protecting Group

Benzyl Carbamate (Cbz) versus tert-Butyl Carbamate (Boc) Orthogonality

The target compound employs a benzyl carbamate (Cbz) protecting group, which is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid, while the analog [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1107645-71-5, MW 274.74) carries a tert-butyl carbamate (Boc) group cleaved by mild acid (TFA) [1]. The Cbz group offers UV-detectability (benzyl chromophore, λ ≈ 254 nm) that the Boc group lacks, facilitating HPLC purification monitoring. Furthermore, the Cbz/chloroacetyl combination permits a synthetic sequence where the chloroacetyl group is first derivatized via nucleophilic substitution, followed by hydrogenolytic Cbz removal—an orthogonality not achievable with the Boc/chloroacetyl pairing, as acidic Boc deprotection would also protonate the piperidine nitrogen and potentially hydrolyze the chloroacetyl moiety [2].

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Supplier-Guaranteed Purity: 97–98% Assay versus Unspecified Purity of N-Alkylamide Analogs

The target compound is offered with a documented minimum purity of 97% (Chemenu) or NLT 98% (MolCore), supported by ISO-compliant quality systems suitable for global pharmaceutical R&D . In comparison, the N-ethylacetamide analog N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS 1353945-71-7) is listed as 'Discontinued' by CymitQuimica with only a 'Min. 95%' purity specification, and the N-isopropyl-acetamide analog (CAS 1353999-53-7) has no publicly listed purity specification on major supplier platforms . The availability of a defined purity specification with batch-to-batch consistency is essential for reproducible synthesis of GMP-precursor molecules.

Quality Control Purity Specification Procurement Decision

Validated Application Scenarios for [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Based on Documented Evidence


Synthesis of Chiral Aspartic Protease Inhibitors Requiring (3S)-Piperidine Stereochemistry

The compound serves as a key intermediate in the preparation of renin inhibitors and other aspartic protease-targeted therapeutics, as described in US8487108B2 [1]. The (S)-configuration at the piperidine 3-position is geometrically required for correct alignment of the final inhibitor within the enzyme's catalytic aspartate dyad. Using the (R)-enantiomer would produce an inactive epimer, making this compound the only viable procurement choice for this structural class.

Medicinal Chemistry SAR Exploration Around Piperidine N-Alkyl Substituents

The N-ethyl carbamate moiety provides a distinct steric and lipophilic profile compared to N-methyl or N-isopropyl analogs, as documented by the computed logP differences and molecular formula distinctions in supplier catalogues . Researchers systematically varying the N-alkyl group to optimize target binding affinity and metabolic stability require the exact N-ethyl compound to populate SAR tables. Substitution with N-methyl or N-H analogs would introduce an undesired variable, confounding structure-activity relationship interpretation.

Multi-Step Convergent Synthesis Employing Orthogonal Cbz/Chloroacetyl Protection

In synthetic routes requiring sequential functionalization—first nucleophilic displacement of the chloroacetyl group (e.g., with an amine nucleophile to form an amide-linked fragment), followed by hydrogenolytic removal of the Cbz group to expose the free piperidine nitrogen for further coupling—this compound is uniquely suited . The alternative Boc-protected version would not survive the acidic conditions often needed for Boc removal without degrading the chloroacetyl-derived linkage, making the target compound the preferred intermediate for such orthogonal strategies.

Procurement by CROs and Pharma Companies Requiring ISO-Compliant, High-Purity Building Blocks

With guaranteed purity of ≥97% (Chemenu) to NLT 98% (MolCore) and ISO certification from MolCore, this compound meets the quality specifications demanded by contract research organizations (CROs) and pharmaceutical process chemistry groups for reproducible scale-up [1]. The documented safety data (H302, H315, H319, H335; GHS07 signal word 'Warning') from Fluorochem further supports compliant laboratory handling and regulatory documentation .

Quote Request

Request a Quote for [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.